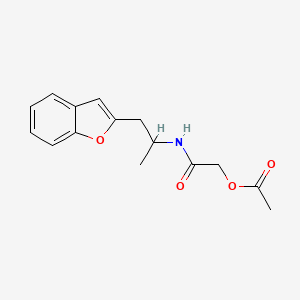

2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran and its derivatives are synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a fused ring system consisting of a benzene ring and a furan ring .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be used in the synthesis of chalcone compounds, which are important in anticancer drug research .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds depend on their specific structure. For example, 1-(1-Benzofuran-2-yl)-2-propanamine has a molecular formula of C11H13NO, an average mass of 175.227 Da, and a monoisotopic mass of 175.099716 Da .Scientific Research Applications

Radical Scavenging Potency

Research has demonstrated the synthesis and characterization of novel benzofuran derivatives with significant antioxidant properties. For instance, the study by Then et al. (2017) synthesized 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates and evaluated their antioxidant activities through various assays, revealing that certain compounds showed better scavenging effects than standard drugs like ascorbic acid. This indicates their potential as effective radical scavengers and antioxidants (Li Yee Then et al., 2017).

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Kenchappa et al. (2017) synthesized fused isatin and diazepine derivatives derived from 2-acetyl benzofuran, which displayed excellent antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (R. Kenchappa et al., 2017).

Anticancer Activity

Furthermore, the exploration of benzofuran derivatives extends to anticancer research. Kosmalski et al. (2022) investigated 1-(benzofuran-2-yl)ethan-1-one oxime ethers containing heterocyclic, alicyclic, or aromatic moieties for their cytotoxicity against cancer cell lines, discovering compounds with specific toxicity against various cancer cells. This highlights the promise of benzofuran derivatives as potential anticancer agents (Tomasz Kosmalski et al., 2022).

Synthesis and Evaluation of Libraries

The diversity-oriented synthesis of libraries based on benzofuran scaffolds for potential pharmacological applications has also been reported. Qin et al. (2017) discussed the preparation of libraries based on benzofuran scaffolds, aiming for variation in physicochemical properties to identify lead compounds for further development. This work underscores the versatility of benzofuran derivatives in medicinal chemistry and drug discovery (Liena Qin et al., 2017).

Mechanism of Action

Future Directions

Research on benzofuran compounds has increased remarkably in recent decades due to their interesting biological and pharmacological activities . They have potential applications in many aspects, making them potential natural drug lead compounds . Future research will likely continue to explore the synthesis, biological activities, and potential applications of benzofuran compounds.

Properties

IUPAC Name |

[2-[1-(1-benzofuran-2-yl)propan-2-ylamino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-10(16-15(18)9-19-11(2)17)7-13-8-12-5-3-4-6-14(12)20-13/h3-6,8,10H,7,9H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIZVDYPVJBEHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2881899.png)

![3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2881902.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2881909.png)

![4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2881920.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)